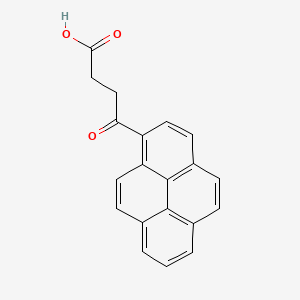

4-Oxo-4-pyren-1-yl-butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407628. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-pyren-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9H,10-11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJQTWWVKREOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225950 | |

| Record name | gamma-Oxopyrene-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-60-7 | |

| Record name | γ-Oxo-1-pyrenebutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Oxopyrene-1-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | gamma-Oxopyrene-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-oxopyrene-1-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Oxo-4-pyren-1-yl-butyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV295N6ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Oxo-4-pyren-1-yl-butyric acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Oxo-4-pyren-1-yl-butyric acid. It is intended for researchers, scientists, and professionals in the fields of drug development, material science, and synthetic organic chemistry who are interested in the unique characteristics and potential applications of this polycyclic aromatic hydrocarbon derivative.

Introduction: The Significance of the Pyrene Moiety

This compound, also known as γ-Oxo-1-pyrenebutyric acid, is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The pyrene moiety imparts distinct fluorescence and electrochemical properties to the molecule, making it a valuable building block in various scientific disciplines. The presence of both a ketone and a carboxylic acid functional group provides versatile handles for further chemical modifications, opening avenues for the development of novel materials and biologically active compounds. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its application in advanced research. The unique structure and properties of this compound make it a compound of interest for applications in fluorescent and luminescent materials, as well as in the synthesis of novel organic compounds[1].

Synthesis and Mechanistic Insights

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of pyrene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

The Friedel-Crafts Acylation Reaction

The reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the succinic anhydride, making it a more potent electrophile. The pyrene then acts as the nucleophile, attacking the activated acylating agent.

Reaction Scheme:

Caption: Friedel-Crafts acylation of pyrene with succinic anhydride.

Mechanistic Considerations

The mechanism of the Friedel-Crafts acylation with succinic anhydride involves the formation of an acylium ion intermediate. The Lewis acid coordinates to one of the carbonyl oxygens of the succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form the highly electrophilic acylium ion. The aromatic π-system of pyrene then attacks this electrophile, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step restores the aromaticity of the pyrene ring, yielding the final product.[2]

It is noteworthy that the Friedel-Crafts acylation is generally a reversible process, particularly with reactive aromatic hydrocarbons like pyrene[3]. This reversibility can sometimes lead to acyl group migrations and the formation of isomeric byproducts, although the 1-substituted product is typically favored.

Advancements in Synthetic Methodology: Mechanochemistry

Recent studies have demonstrated the advantages of employing mechanochemical conditions for the Friedel-Crafts acylation of pyrene with succinic anhydride.[4] Solid-state milling of the reactants has shown a remarkable improvement in yield (40%) compared to traditional solution-phase reactions (6%)[4]. This solvent-free approach is not only more environmentally friendly but also can enhance reaction rates and selectivity by promoting intimate contact between the solid reactants.

Experimental Protocol: Mechanochemical Synthesis of this compound

-

Preparation: In a ball milling jar, combine pyrene, succinic anhydride, and a Lewis acid catalyst (e.g., AlCl₃) in the appropriate stoichiometric ratio.

-

Milling: Mill the mixture at a specified frequency and for a designated time. The optimal parameters should be determined empirically.

-

Work-up: After milling, the reaction mixture is typically quenched with dilute acid to decompose the catalyst.

-

Isolation: The crude product is then isolated by filtration.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent to yield pure this compound.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application.

| Property | Value | Reference |

| CAS Number | 7499-60-7 | [5] |

| Molecular Formula | C₂₀H₁₄O₃ | [5] |

| Molecular Weight | 302.32 g/mol | [5] |

| IUPAC Name | 4-oxo-4-pyren-1-ylbutanoic acid | [6] |

| Melting Point | 183 °C | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 315.1 ± 21.9 °C | [5] |

| XLogP3 | 4.1 | [5] |

| Appearance | White powder | [7] |

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrene ring system, as well as two methylene groups of the butyric acid chain. The integration of these signals would confirm the proton count. |

| ¹³C NMR | The carbon NMR spectrum would reveal distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the sp² hybridized carbons of the pyrene ring, and the sp³ hybridized carbons of the aliphatic chain. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid. The O-H stretch of the carboxylic acid would also be a prominent, broad feature. |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 302.32. Fragmentation patterns could provide further structural information. |

While specific spectral data is available across various databases, a detailed in-house characterization is always recommended for confirmation of purity and identity.[6][8]

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the pyrene core, the ketone, and the carboxylic acid.

-

Pyrene Core: The extended π-system of the pyrene ring can undergo further electrophilic substitution reactions, although the existing acyl group will be deactivating and direct subsequent substitutions.

-

Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack and can be reduced to a secondary alcohol or undergo condensation reactions.

-

Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, providing a versatile point for conjugation to other molecules.

Potential Applications

The unique combination of a fluorescent pyrene core and reactive functional groups makes this compound a valuable intermediate in several areas:

-

Fluorescent Probes and Sensors: The pyrene moiety's sensitivity to its local environment can be exploited to design fluorescent probes for detecting specific analytes or monitoring biological processes.

-

Drug Delivery and Bioconjugation: The carboxylic acid group allows for the covalent attachment of the molecule to proteins, peptides, or other drug molecules, enabling the development of targeted drug delivery systems or fluorescently labeled biomolecules.

-

Organic Electronics: Polycyclic aromatic hydrocarbons are of interest in the development of organic semiconductors and other electronic materials.

-

Bulk Drug Intermediate: Its classification as a bulk drug intermediate suggests its use in the synthesis of larger, more complex active pharmaceutical ingredients.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Harmful if swallowed[6]

-

Harmful in contact with skin[6]

-

Causes skin irritation[6]

-

Causes serious eye irritation[6]

-

Harmful if inhaled[6]

-

May cause respiratory irritation[6]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Cas 7499-60-7,this compound | lookchem [lookchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. gamma-Oxo-1-pyrenebutyric acid | C20H14O3 | CID 82011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.7499-60-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. This compound(7499-60-7) 1H NMR [m.chemicalbook.com]

γ-Oxo-1-pyrenebutyric acid spectral characteristics

An In-depth Technical Guide to the Spectral Characteristics of γ-Oxo-1-pyrenebutyric Acid

Introduction

γ-Oxo-1-pyrenebutyric acid (OPBA) is a fluorescent molecule belonging to the pyrene family of polycyclic aromatic hydrocarbons (PAHs).[1] Its rigid, planar pyrene core is responsible for its intrinsic fluorescence, while the butyric acid side chain, featuring a carbonyl group, provides a site for molecular interactions and influences its spectral behavior. This unique combination of a sensitive fluorophore and a functional side chain makes OPBA a valuable tool for researchers, particularly in the fields of biochemistry and drug development.[1][2] It is frequently employed as a fluorescent probe to investigate protein structure and binding interactions, leveraging changes in its spectral properties to report on its local microenvironment.[2][3]

This guide offers a detailed examination of the core spectral characteristics of OPBA. We will explore the principles and practical data derived from UV-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The causality behind experimental observations and the practical application of these spectral properties in a research context will be emphasized.

Foundational Properties and Synthesis

A fundamental understanding of OPBA begins with its basic physical properties and synthetic origin. These characteristics are foundational to its handling, purification, and experimental application.

Chemical and Physical Data

The key physicochemical properties of γ-Oxo-1-pyrenebutyric acid are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 7499-60-7 | [4][5][6] |

| Molecular Formula | C₂₀H₁₄O₃ | [4][5][6] |

| Molecular Weight | 302.32 g/mol | [4][5] |

| IUPAC Name | 4-oxo-4-(pyren-1-yl)butanoic acid | [4] |

| Melting Point | 184 °C (decomposes) | [5] |

| Appearance | Solid | [1] |

Synthetic Route: An Overview

The most common and established method for preparing OPBA is through a one-step Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves treating pyrene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The pyrene acts as the nucleophile, attacking the succinic anhydride to form the keto-acid product. This straightforward synthesis makes the probe readily accessible for research applications.

Caption: Synthetic workflow for γ-Oxo-1-pyrenebutyric acid via Friedel-Crafts acylation.

Core Spectral Characteristics

The utility of OPBA as a molecular probe is defined by its spectral signature. Each analytical technique provides a unique piece of structural or behavioral information.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of OPBA is dominated by the electronic transitions of the extensive π-conjugated system of the pyrene core.

-

Mechanism: Absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to π–π* transitions. The spectrum exhibits multiple absorption bands, which is characteristic of polycyclic aromatic hydrocarbons.

-

Spectral Data: In aqueous solutions, OPBA displays distinct excitation (absorption) peaks. Key maxima are observed at approximately 280 nm and 350 nm , with a notable shoulder peak in the 380 nm–400 nm range.[8][9] The choice of excitation wavelength for fluorescence experiments is critical; a wavelength of 340 nm is commonly used to elicit a strong emission response.[8]

-

Solvatochromism: Like many pyrene derivatives, OPBA's absorption and emission spectra can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[10][11][12] Changes in solvent polarity can alter the energy difference between the ground and excited states, leading to shifts in the spectral maxima. This sensitivity is a key reason pyrene derivatives are used to probe the polarity of their local environment, such as the interior of a protein.

Fluorescence Spectroscopy

Fluorescence is the most powerful and widely utilized spectral characteristic of OPBA. Its emission is highly sensitive to its immediate surroundings, making it an excellent reporter molecule.

-

Emission Spectrum: When excited at 340 nm in an aqueous solution, OPBA exhibits a broad, unstructured monomer emission with a maximum centered at approximately 455 nm .[8] This emission arises from the relaxation of the excited π–π* state.

-

Fluorescence Quenching: A key feature of OPBA is the quenching (decrease) of its fluorescence intensity upon interaction with other molecules. This phenomenon is the basis for its application in detecting proteins like bovine serum albumin (BSA) and human serum albumin (HSA).[2][8] When OPBA binds to these proteins, its fluorescence at 455 nm is significantly reduced.[8] The detection limit for these proteins has been reported to be less than 1.0 × 10⁻⁷ M.[8]

-

Binding Mechanism: The interaction between OPBA and serum albumins is driven by a combination of non-covalent forces, including π-stacking of the pyrene ring with aromatic amino acid residues, hydrophobic interactions, and hydrogen bonding involving the carboxylic acid group.[2] This binding sequesters the probe in a microenvironment where non-radiative decay pathways are favored, leading to the observed quenching.

Caption: Principle of fluorescence quenching of OPBA upon binding to serum albumin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of OPBA's chemical identity.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For OPBA dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), the spectrum shows characteristic signals:

-

Aromatic Protons: A complex multiplet pattern between δ 8.1–8.8 ppm corresponding to the nine protons on the pyrene ring system.[13]

-

Aliphatic Protons: Two distinct signals for the butyric acid chain protons. The methylene group adjacent to the pyrene carbonyl appears around δ 3.52 ppm , while the methylene group adjacent to the carboxylic acid appears around δ 2.82 ppm .[13]

-

Carboxylic Acid Proton: A broad singlet, typically downfield, around δ 12.1 ppm .[13]

-

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the precise molecular weight of OPBA and to study its fragmentation pattern, further confirming its structure.

-

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 302 , which corresponds to the molecular weight of the compound (C₂₀H₁₄O₃).[4][13]

-

Key Fragments: The fragmentation pattern provides structural clues. The most abundant fragment ions for OPBA are typically observed at:

Experimental Protocol: Fluorescence Quenching Assay

This section provides a validated, step-by-step protocol for using OPBA to measure protein binding through fluorescence quenching.

Objective

To quantify the interaction between OPBA and a target protein (e.g., Human Serum Albumin) by monitoring the quenching of OPBA fluorescence.

Materials & Instrumentation

-

γ-Oxo-1-pyrenebutyric acid (OPBA)

-

Human Serum Albumin (HSA), lyophilized powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrofluorometer

-

Calibrated micropipettes and microcentrifuge tubes

Methodology

-

Stock Solution Preparation:

-

Prepare a 1 mM OPBA stock solution in DMSO.

-

Prepare a 100 µM HSA stock solution in PBS buffer (pH 7.4). Determine the precise concentration spectrophotometrically using the extinction coefficient of HSA at 280 nm.

-

-

Working Solution Preparation:

-

Dilute the OPBA stock solution in PBS buffer to a final working concentration of 1 µM. Causality Note: This concentration is chosen to be low enough to avoid self-quenching while providing a stable and measurable fluorescence signal.

-

-

Titration Procedure:

-

Place 2.0 mL of the 1 µM OPBA working solution into a quartz cuvette.

-

Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) using an excitation wavelength of 340 nm.[8] The initial intensity (I₀) is the fluorescence in the absence of the protein.

-

Add small aliquots (e.g., 2-10 µL) of the 100 µM HSA stock solution sequentially to the cuvette.

-

After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-3 minutes.

-

Record the fluorescence emission spectrum after each addition. The resulting intensity is denoted as I.

-

-

Data Analysis:

-

Correct the raw fluorescence intensity data for the dilution effect caused by the addition of the HSA solution.

-

Plot the fluorescence intensity at 455 nm as a function of the HSA concentration.

-

The data can be further analyzed using the Stern-Volmer equation to determine quenching constants, or by fitting to a binding isotherm to calculate the binding affinity (Kₐ).

-

Caption: Experimental workflow for a fluorescence quenching titration experiment.

Summary of Spectral Data

The following table consolidates the key spectral data for γ-Oxo-1-pyrenebutyric acid for quick reference.

| Technique | Parameter | Value | Reference(s) |

| UV-Vis Absorption | λ_max (Excitation) | ~280 nm, ~350 nm, 380-400 nm (shoulder) | [8][9] |

| Fluorescence | λ_em (in H₂O) | ~455 nm | [8] |

| ¹H NMR (DMSO-d₆) | Aromatic δ | 8.1 - 8.8 ppm | [13] |

| Aliphatic δ (-CH₂CO-) | ~3.52 ppm | [13] | |

| Aliphatic δ (-CH₂COOH) | ~2.82 ppm | [13] | |

| Carboxylic Acid δ | ~12.1 ppm | [13] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 302 | [4][13] |

| Major Fragments | m/z 229, 201 | [4][13] |

Conclusion

γ-Oxo-1-pyrenebutyric acid possesses a rich and informative set of spectral characteristics that are foundational to its use as a molecular probe. Its well-defined UV-Vis absorption, environment-sensitive fluorescence, and characteristic NMR and mass spectra provide a robust analytical fingerprint for its identification and application. The pronounced fluorescence quenching observed upon binding to macromolecules like serum albumins is its most powerful feature, enabling sensitive detection and characterization of biomolecular interactions. For researchers in biochemistry and drug development, a thorough understanding of these spectral properties is paramount for designing rigorous experiments and accurately interpreting the resulting data.

References

- 1. CAS 7499-60-7: γ-Oxo-1-pyrenebutyric acid | CymitQuimica [cymitquimica.com]

- 2. γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Albumin-induced changes of fluorescence spectra of 1-pyrenebutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gamma-Oxo-1-pyrenebutyric acid | C20H14O3 | CID 82011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. g-Oxo-1-pyrenebutyric acid technical grade 7499-60-7 [sigmaaldrich.com]

- 6. γ-Oxo-1-pyrenebutyric acid - Amerigo Scientific [amerigoscientific.com]

- 7. benchchem.com [benchchem.com]

- 8. γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin - RSC Advances (RSC Publishing) DOI:10.1039/C2RA01011A [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. 4-OXO-4-PYREN-1-YL-BUTYRIC ACID(7499-60-7) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Fluorescence Mechanism of 4-Oxo-4-pyren-1-yl-butyric acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Oxo-4-pyren-1-yl-butyric acid (OPBA), a functionalized derivative of the polycyclic aromatic hydrocarbon pyrene, has emerged as a versatile fluorescent probe in biomedical and pharmaceutical research. Its utility stems from the intrinsic sensitivity of the pyrene moiety's fluorescence to its immediate microenvironment. This guide provides a comprehensive exploration of the core photophysical principles governing OPBA's fluorescence. We delve into the fundamental mechanisms of pyrene monomer and excimer emission, the influence of solvent polarity, and the critical role of the butyric acid substituent in modulating its electronic properties. A significant focus is placed on the dominant quenching mechanisms, such as Photoinduced Electron Transfer (PET), which are pivotal for its application as a sensor. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for characterizing OPBA's fluorescence, including steady-state and time-resolved spectroscopy, and provides a mechanistic interpretation of its use in detecting biomolecules like serum albumins.

Introduction to this compound (OPBA)

This compound, also known as γ-oxo-1-pyrenebutyric acid, is a fluorescent molecule that couples the well-characterized photophysics of pyrene with a carboxylic acid functional group via a keto-alkyl linker.[1][2] This bifunctional architecture makes it a powerful tool; the pyrene core serves as the fluorescent reporter, while the carboxylic acid offers a versatile handle for conjugation to biomolecules or for mediating specific interactions within biological systems.[3] Its application in the fluorescent detection of proteins like bovine serum albumin (BSA) and human serum albumin (HSA) underscores its potential in diagnostics and drug interaction studies.[4]

Chemical Structure and Physicochemical Properties

The structure of OPBA consists of a planar, four-ring aromatic pyrene system attached to a four-carbon butyric acid chain via a ketone group. This substitution pattern is critical as it influences the molecule's solubility, electronic properties, and interaction potential.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₄O₃ | [1] |

| Molecular Weight | 302.32 g/mol | [5] |

| CAS Number | 7499-60-7 | [5][6] |

| Appearance | Pale yellow or yellow-beige crystalline powder | [3] |

| Melting Point | 183 °C | [5] |

| XLogP3 | 4.1 | [2] |

Core Photophysics of the Pyrene Moiety: A Foundation

The fluorescence behavior of OPBA is fundamentally governed by the electronic transitions of its pyrene core. Pyrene is renowned for two key photophysical characteristics: the sensitivity of its monomer emission to environmental polarity and its ability to form an excited-state dimer, or "excimer".

The "Py Scale": A Reporter on Microenvironment Polarity

The fluorescence emission spectrum of a pyrene monomer exhibits a distinct vibronic fine structure, with five characteristic peaks.[7] The intensity ratio of the first vibronic band (I₁, the 0-0 transition, ~375 nm) to the third vibronic band (I₃, the 0-2 transition, ~385 nm) is exceptionally sensitive to the polarity of the solvent.[7][8] In non-polar solvents, the I₁ band is weak, resulting in a low I₁/I₃ ratio. As solvent polarity increases, the symmetry of the excited state is perturbed, leading to a significant enhancement of the I₁ band and a higher I₁/I₃ ratio.[9] This phenomenon, known as the Ham effect, forms the basis of the empirical "Py scale" of solvent polarity.[9] For researchers, this intrinsic property allows OPBA to probe the polarity of its binding site, such as the hydrophobic pockets within a protein.

Excimer Formation: A Proximity Sensor

A hallmark of pyrene photophysics is the formation of an excimer. When two pyrene molecules are in close spatial proximity (approximately 10 Å) and one is in the excited state, they can form an excited-state complex.[7] This excimer state is lower in energy than the excited monomer state. Consequently, its fluorescence emission is characterized by a broad, unstructured, and significantly red-shifted band, typically centered around 450-470 nm.[10][11] The appearance of this excimer emission is a direct indicator of intermolecular or intramolecular proximity of pyrene moieties, a feature widely exploited in studying protein oligomerization, lipid membrane dynamics, and polymer conformation.[7][12]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. gamma-Oxo-1-pyrenebutyric acid | C20H14O3 | CID 82011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-PYRENEBUTYRIC ACID | 3443-45-6 [chemicalbook.com]

- 4. γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. This compound [drugfuture.com]

- 7. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. THE Py SCALE OF SOLVENT POLARITIES. SOLVENT EFFECTS ON THE VIBRONIC FINE STRUCTURE OF PYRENE FLUORESCENCE and EMPIRICAL CORRELATIONS WITH ET and Y VALUES | Semantic Scholar [semanticscholar.org]

- 10. Pyrene - Wikipedia [en.wikipedia.org]

- 11. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 12. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

Pyrene Butyric Acid as a Polarity-Sensitive Probe: A Technical Guide

Introduction: The Power of a Molecular Reporter

In the intricate world of molecular biology and materials science, understanding the local environment—the polarity, viscosity, and conformational state of macromolecules—is paramount. Pyrene Butyric Acid (PBA) has emerged as an exceptionally versatile fluorescent probe, a molecular reporter that provides profound insights into these microenvironments.[1][2] Its utility stems from the unique photophysical properties of its pyrene moiety, which are exquisitely sensitive to the surrounding solvent polarity.[3][4][5] The butyric acid linker adds another layer of functionality, providing a carboxylic acid handle for covalent attachment to biomolecules or for anchoring within specific phases, making PBA an indispensable tool for researchers in drug development, protein analysis, and polymer science.[1][2]

This guide provides a deep dive into the principles governing PBA's function, practical protocols for its application, and the logic behind experimental design and data interpretation, empowering researchers to leverage this powerful probe to its full potential.

Pillar 1: The Photophysical Principles of Polarity Sensing

The remarkable ability of pyrene and its derivatives to report on environmental polarity is rooted in two distinct fluorescence phenomena: the perturbation of its monomer emission fine structure and the formation of excited-state dimers, known as excimers.

The "Py Scale": Decoding Monomer Fluorescence

The fluorescence emission spectrum of a pyrene monomer, when excited at approximately 330-340 nm, displays a characteristic vibronic fine structure with five distinct peaks.[3][6] The relative intensities of these peaks are highly dependent on the polarity of the probe's immediate surroundings.[4][7] Specifically, the intensity ratio of the first vibronic band (I₁, ~372-375 nm) to the third vibronic band (I₃, ~383-385 nm) is a well-established empirical measure of solvent polarity.[8][9][10]

-

In non-polar (hydrophobic) environments , the I₃ band is significantly more intense than the I₁ band, resulting in a low I₁/I₃ ratio.[4]

-

In polar (hydrophilic) environments , the forbidden 0-0 transition (I₁) is enhanced due to symmetry-breaking interactions with the polar solvent, leading to a high I₁/I₃ ratio.[4]

This relationship is so reliable that it forms the basis of the "Py Scale," an empirical scale of solvent polarity.[8][9][10] A high I₁/I₃ value (e.g., ~1.8 in water) indicates a polar environment, while a low value (e.g., ~0.6 in hexane) signifies a non-polar, hydrophobic environment.[9] This property allows PBA to map the polarity of protein binding pockets, lipid bilayers, and polymer cores.

Excimer Formation: A Molecular Proximity Gauge

A second, powerful feature of pyrene is its ability to form an "excimer" (excited-state dimer).[11] When two pyrene moieties are in close proximity (within ~10 Å) and one is in an excited state, they can form a transient complex.[4][6] This excimer then emits light at a much longer wavelength, appearing as a broad, unstructured band centered around 460-480 nm, a significant red-shift from the structured monomer emission.[2][6]

The ratio of excimer intensity (Iₑ) to monomer intensity (Iₘ) is a direct function of the proximity and mobility of the PBA probes.[2]

-

High Iₑ/Iₘ Ratio: Indicates that PBA molecules are closely packed or have high mobility, facilitating frequent encounters. This is characteristic of fluid, non-viscous environments like the fluid core of a micelle or a disordered polymer.

-

Low Iₑ/Iₘ Ratio: Suggests that PBA molecules are far apart or their movement is restricted, preventing excimer formation. This is observed in dilute solutions or highly viscous/rigid environments.

This unique distance-dependent emission makes PBA an exceptional tool for studying phenomena like membrane fluidity, protein aggregation, and polymer chain dynamics.[5][6]

Caption: Photophysical pathways of Pyrene Butyric Acid (PBA) for sensing polarity and proximity.

Pillar 2: Field-Proven Applications & Methodologies

The dual-sensing capability of PBA makes it a workhorse in diverse research areas. Here, we detail the experimental logic and provide a validated protocol for one of its most common applications: the determination of the Critical Micelle Concentration (CMC) of surfactants.

Application Focus: Critical Micelle Concentration (CMC) Determination

Causality Behind the Method: Surfactants in aqueous solution exist as monomers at low concentrations. As the concentration increases, they reach a threshold—the CMC—at which they spontaneously self-assemble into micelles. These micelles possess a hydrophobic core and a hydrophilic shell. PBA, being amphiphilic, readily partitions from the polar aqueous environment into the non-polar, hydrophobic core of the newly formed micelles.[12][13] This dramatic change in the microenvironment is precisely what PBA's fluorescence reports on.

-

Below the CMC: PBA resides in the polar water phase, exhibiting a high I₁/I₃ ratio.

-

At and Above the CMC: PBA moves into the non-polar micellar core, causing a sharp decrease in the I₁/I₃ ratio.[14][15]

By plotting the I₁/I₃ ratio against the logarithm of the surfactant concentration, the CMC can be identified as the inflection point of the resulting sigmoidal curve.[15][16]

Validated Experimental Protocol: CMC Determination of Sodium Dodecyl Sulfate (SDS)

This protocol provides a self-validating system for determining the CMC of a model anionic surfactant, SDS.

1. Materials & Stock Solutions:

- Pyrene Butyric Acid (PBA)

- Sodium Dodecyl Sulfate (SDS)

- Ethanol (Spectroscopic Grade)

- Deionized Water

- PBA Stock (0.2 mM): Dissolve an appropriate amount of PBA in ethanol. Protect from light.

- SDS Stock (100 mM): Dissolve SDS in deionized water. This concentration is well above the expected CMC (~8.2 mM).

2. Sample Preparation Workflow:

- Step 2.1: Prepare a series of SDS dilutions from the 100 mM stock in deionized water. A logarithmic dilution series covering a range from 0.1 mM to 20 mM is recommended.

- Step 2.2: To a set of vials or a 96-well plate, add a small aliquot of the PBA stock solution (e.g., 5 µL of 0.2 mM stock).

- Step 2.3: Gently evaporate the ethanol solvent using a stream of nitrogen or by leaving it in a fume hood. This is a critical step to avoid the influence of ethanol on micellization. A thin, even film of PBA should remain.

- Step 2.4: Add a fixed volume (e.g., 2 mL) of each SDS dilution to the corresponding vial containing the PBA film. Also include a "zero surfactant" control (pure water).

- Step 2.5: Vortex each sample gently and allow them to equilibrate for at least 30 minutes at a constant temperature, protected from light. The final PBA concentration should be low (~0.5 µM) to minimize excimer formation.[13]

3. Fluorescence Measurement:

- Instrument: Standard benchtop fluorometer.

- Excitation Wavelength (λex): 334 nm.[14][17]

- Emission Scan Range: 350 nm to 550 nm.

- Slit Widths: Use narrow slit widths (e.g., 2-3 nm) for both excitation and emission to resolve the vibronic peaks.[17]

- Control: First, run the "zero surfactant" sample. You should observe a spectrum with a high I₁/I₃ ratio, characteristic of pyrene in water.

4. Data Analysis & Interpretation:

- Step 4.1: For each spectrum, record the peak fluorescence intensity at the maximum of the first (~373 nm) and third (~384 nm) vibronic bands.[14]

- Step 4.2: Calculate the I₁/I₃ ratio for each SDS concentration.

- Step 4.3: Plot the I₁/I₃ ratio (Y-axis) versus the Log of the SDS concentration (X-axis).

- Step 4.4: The resulting plot should be a sigmoidal curve. The CMC is determined from the inflection point, which can be found by taking the first derivative of the curve or by fitting the data to a Boltzmann sigmoidal equation.[12]

start [label="Start: Prepare Stocks\n(PBA in EtOH, Surfactant in H₂O)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_pba [label="Aliquot PBA stock into vials"];

evap [label="Evaporate solvent (EtOH)\nto leave PBA film"];

prep_surf [label="Prepare serial dilutions\nof surfactant"];

add_surf [label="Add surfactant dilutions\nto PBA-coated vials"];

equil [label="Equilibrate samples\n(e.g., 30 min, dark)"];

measure [label="Measure Fluorescence Spectra\n(λex ~334 nm, λem 350-550 nm)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyze [label="For each spectrum,\ncalculate I₁/I₃ ratio"];

plot [label="Plot I₁/I₃ vs. log[Surfactant]"];

determine [label="Determine CMC from\ninflection point of curve", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_pba;

start -> prep_surf;

prep_pba -> evap;

evap -> add_surf;

prep_surf -> add_surf;

add_surf -> equil;

equil -> measure;

measure -> analyze;

analyze -> plot;

plot -> determine;

}

Caption: Experimental workflow for Critical Micelle Concentration (CMC) determination using PBA.

Pillar 3: Data Synopsis & Advanced Considerations

Quantitative Data Summary

The effectiveness of PBA as a polarity probe is quantitatively demonstrated by the variation in its photophysical properties across different environments.

| Property | Environment | Typical Value | Significance | Reference |

| I₁/I₃ Ratio | Water (Polar) | ~1.85 | High polarity benchmark | [9] |

| Methanol | ~1.31 | Intermediate polarity | [10] | |

| Dodecane (Non-polar) | ~0.62 | Low polarity benchmark | [10] | |

| SDS Micelle Core | ~1.0 - 1.2 | Indicates hydrophobic partitioning | [9][16] | |

| Excimer/Monomer (Iₑ/Iₘ) | Dilute Solution | ~0 | Probes are isolated | [2] |

| Fluid Membrane | > 0 | Proximity-dependent, reflects fluidity | [2] | |

| Viscous Polymer | Low | Motion is restricted | [18] | |

| Fluorescence Lifetime (τ) | Deoxygenated Water | ~185-200 ns | Long lifetime, sensitive to quenchers | [2][19] |

| Oxygenated Water | < 185 ns | Quenched by molecular oxygen | [19] |

Trustworthiness & Self-Validation

-

Controls are Crucial: Always run a "zero surfactant" or "zero protein" control to establish the baseline fluorescence of PBA in the bulk solvent.

-

Purity Matters: The purity of surfactants can significantly impact CMC values.[16] Use high-purity reagents and be consistent with suppliers for comparative studies.

-

Instrumental Consistency: The measured I₁/I₃ ratio can be sensitive to instrument settings like slit widths.[16] Keep these parameters constant throughout an experiment and report them in your methodology.

-

Oxygen Sensitivity: Pyrene fluorescence, particularly its lifetime, is sensitive to quenching by molecular oxygen.[18][19] For precise lifetime measurements or quantum yield calculations, deoxygenation of samples may be necessary. For ratiometric measurements like I₁/I₃, this is less of a concern as both intensities are affected, but consistency is key.

Conclusion

Pyrene Butyric Acid is more than just a fluorophore; it is a sophisticated reporter molecule that provides high-fidelity information on the polarity and proximity of its microenvironment. By understanding the fundamental principles of its monomer and excimer fluorescence and by employing robust, well-controlled experimental protocols, researchers can unlock detailed insights into a vast array of chemical and biological systems. This guide serves as a foundational resource, grounded in established science, to enable drug development professionals, materials scientists, and biochemists to confidently apply PBA as a powerful analytical tool in their research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eclipsed and Twisted Excimers of Pyrene and 2-Azapyrene: How Nitrogen Substitution Impacts Excimer Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrene fluorescence fine structure as a polarity probe of hydrophobic regions: behavior in model solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE Py SCALE OF SOLVENT POLARITIES. SOLVENT EFFECTS ON THE VIBRONIC FINE STRUCTURE OF PYRENE FLUORESCENCE and EMPIRICAL CORRELATIONS WITH ET and Y VALUES | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Excimer - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

Excimer Formation of Pyrene Butyric Acid: A Technical Guide for Probing Biological Systems

<Technical Guide >

Abstract: Pyrene and its derivatives have long been cornerstone fluorescent probes in biochemistry and cell biology due to their unique photophysical properties.[1] Specifically, the formation of an excited-state dimer, or "excimer," provides a sensitive reporter on the microenvironment, making it an invaluable tool for researchers. This guide provides an in-depth exploration of 1-pyrenebutyric acid (PBA), a derivative commonly used to investigate the dynamics of biological systems. We will delve into the core principles of excimer formation, detail its application in measuring membrane fluidity and detecting lipid domains, provide validated experimental protocols, and discuss critical aspects of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique.

Part 1: The Principle of Pyrene Excimer Formation

1.1 The Photophysics of Pyrene

Pyrene is a polycyclic aromatic hydrocarbon that exhibits a strong fluorescence quantum yield and a long fluorescence lifetime.[2][3] Its spectral features are exquisitely sensitive to the local environment.[1][4] When a pyrene molecule absorbs a photon, it transitions to an excited singlet state (M*). This excited monomer can return to the ground state (M) by emitting a photon, resulting in a characteristic, structured fluorescence spectrum with distinct peaks typically between 375 nm and 400 nm.[5][6][7]

1.2 Mechanism of Excimer Formation

An "excimer" is an excited-state dimer formed from two identical molecules, one in its electronic excited state and the other in its ground state.[8] The formation of a pyrene excimer is a diffusion-controlled process.[8][9] If an excited pyrene monomer (M) collides with a ground-state monomer (M) before it fluoresces, they can form a transient, lower-energy complex (E).[10]

This excimer complex is unstable in the ground state; upon relaxation, it emits a single, lower-energy photon and the two ground-state monomers dissociate and repel each other.[10] This excimer emission is characteristically broad, featureless, and significantly red-shifted from the monomer emission, typically centered around 470-500 nm.[3][6][10] This large spectral separation makes it easy to distinguish and quantify both species simultaneously.[6]

The key requirements for excimer formation are:

-

Proximity: The two pyrene molecules must come into close contact, typically within 3-5 Å.[1][10]

-

Concentration: The probability of a diffusional encounter increases with the local concentration of the probe.[10][11]

-

Mobility: The molecules must have sufficient freedom of movement to collide within the excited-state lifetime of the monomer.[8][11]

1.3 The Excimer-to-Monomer (Ie/Im) Ratio: A Ratiometric Readout

The efficiency of excimer formation is quantified by the ratio of the fluorescence intensity of the excimer (Ie) to that of the monomer (Im). The Ie/Im ratio is a powerful analytical parameter because it is independent of the absolute probe concentration (within a certain range) and instrumentation artifacts, providing a robust, ratiometric measurement.[12][13]

An increase in the Ie/Im ratio directly reflects conditions that favor excimer formation, such as:

-

Increased local probe concentration.

-

Increased molecular mobility (e.g., higher membrane fluidity).

-

Reduced distance or favorable orientation between pyrene moieties.[14]

// Ground States M_M [label="M + M (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Excited Monomer State M_M_star [label="M* + M (Excited Monomer)", fillcolor="#FBBC05", fontcolor="#202124"];

// Excimer State E_star [label="E* (Excimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Transitions

M_M -> M_M_star [label="Absorption (hν_A)", color="#4285F4"];

M_M_star -> M_M [label="Monomer\nFluorescence (hν_M)\n375-400 nm", color="#34A853"];

M_M_star -> E_star [label="Diffusion & Collision\n(k_DM)", color="#5F6368", style=dashed];

E_star -> M_M [label="Excimer\nFluorescence (hν_E)\n470-500 nm", color="#EA4335"];

E_star -> M_M_star [label="Dissociation (k_MD)", color="#5F6368", style=dashed, dir=back];

}

enddot

Caption: Mechanism of pyrene excimer formation.

Part 2: Pyrene Butyric Acid (PBA) as a Biological Probe

2.1 Properties and Advantages

1-Pyrenebutyric acid (PBA) is an amphipathic derivative of pyrene. The hydrophobic pyrene moiety readily partitions into the acyl chain region of lipid bilayers, while the polar carboxylic acid group anchors it near the membrane-water interface. This predictable orientation makes PBA an excellent probe for studying the properties of biological membranes.[15] Its advantages include high fluorescence quantum yield, excellent cell permeability, and low cytotoxicity.[2]

2.2 PBA in Biological Membranes: A Sensor for Dynamics

Within a lipid bilayer, the lateral diffusion of PBA molecules is governed by the viscosity or "fluidity" of the membrane.[8]

-

In a highly fluid membrane (liquid-disordered phase): PBA molecules can diffuse rapidly. This increases the probability of collisions between an excited and a ground-state probe within the monomer's fluorescence lifetime, leading to a high rate of excimer formation and a high Ie/Im ratio.

-

In a viscous or rigid membrane (gel or liquid-ordered phase): The lateral diffusion of PBA is restricted. The reduced collision frequency results in less excimer formation, and the excited monomers are more likely to relax via monomer emission, leading to a low Ie/Im ratio.

This direct relationship between membrane fluidity and the Ie/Im ratio is the cornerstone of PBA's utility in biological research.

Part 3: Experimental Applications & Protocols

3.1 Application 1: Measuring Bulk Membrane Fluidity

PBA can be used to obtain a quantitative measure of the average, or bulk, fluidity of cell membranes or artificial liposomes.[16] Changes in the Ie/Im ratio can indicate physiological or pathological alterations in membrane composition and dynamics.

This protocol provides a robust method for labeling a suspension of cells (e.g., erythrocytes, lymphocytes, or cultured cells) with PBA and measuring the Ie/Im ratio using a standard spectrofluorometer.

Self-Validation System: The protocol includes steps for a positive control (benzyl alcohol, a known membrane fluidizer) to validate the assay's responsiveness. Consistency of Ie/Im ratios across a range of probe concentrations confirms that excimer formation is not due to probe aggregation.[16]

Step-by-Step Methodology:

-

Reagent Preparation:

-

PBA Stock Solution: Prepare a 1 mM stock solution of 1-pyrenebutyric acid in ethanol or DMSO. Store protected from light at -20°C.

-

Cell Suspension Buffer: Use a physiologically appropriate buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

-

Positive Control: Prepare a 1 M stock solution of benzyl alcohol in ethanol.

-

-

Cell Preparation:

-

Harvest cells and wash twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspend the cell pellet in PBS to a final concentration of approximately 1 x 10⁶ cells/mL. Keep the cell suspension on ice.

-

-

Labeling Procedure:

-

Aliquot 1 mL of the cell suspension into microcentrifuge tubes.

-

Add PBA stock solution to achieve a final concentration range for optimization (e.g., 2 µM, 5 µM, 10 µM, 25 µM). A final concentration of 5-10 µM is often a good starting point.[16]

-

Include a "no-cell" control (PBS + PBA) to measure background fluorescence.

-

Incubate the samples for 20-60 minutes at 37°C in the dark. The optimal time may need to be determined empirically.

-

(Optional but recommended) Wash the cells once with PBS to remove unincorporated probe, though some protocols find this unnecessary.[16] Resuspend in 1 mL of fresh PBS.

-

-

Treatment (Example):

-

For a positive control, add benzyl alcohol to a labeled cell sample to a final concentration of 30-50 mM.[17] Incubate for 10 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Transfer the samples to a quartz cuvette.

-

Use a spectrofluorometer to record the fluorescence emission spectrum from 360 nm to 600 nm, with an excitation wavelength of ~342 nm.[18]

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Data Analysis:

-

Identify the peak intensity of the monomer emission (Im), typically the first major peak around 378 nm.[19]

-

Identify the peak intensity of the excimer emission (Ie), the maximum of the broad peak around 470 nm.[13]

-

Calculate the Ie/Im ratio for each sample.

-

Compare the Ie/Im ratio of treated samples to the untreated control. An increase in the ratio indicates an increase in membrane fluidity.

-

// Nodes prep [label="1. Prepare Cell Suspension\n(e.g., 1x10^6 cells/mL in PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; label [label="2. Label with PBA\n(5-10 µM, 37°C, dark)", fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="3. Apply Treatment\n(e.g., Drug, Temp Change)", fillcolor="#F1F3F4", fontcolor="#202124"]; control [label="Positive Control\n(e.g., Benzyl Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="4. Acquire Fluorescence Spectrum\n(Ex: ~342 nm, Em: 360-600 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="5. Calculate Ie/Im Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; interpret [label="6. Interpret Fluidity Change", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> label; label -> treat; label -> control; treat -> measure; control -> measure [style=dashed]; measure -> analyze; analyze -> interpret; } enddot Caption: Workflow for assessing membrane fluidity using PBA.

3.2 Application 2: Detecting Lipid Rafts and Phase Separation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. These domains exist in a more tightly packed, liquid-ordered (Lo) phase compared to the surrounding liquid-disordered (Ld) membrane.[20] PBA can be used to probe these heterogeneities. Due to the reduced mobility and potential for preferential partitioning, the Ie/Im ratio of PBA is expected to be lower in lipid rafts compared to the bulk membrane. By monitoring changes in the overall Ie/Im ratio upon raft disruption (e.g., using cholesterol-depleting agents like methyl-β-cyclodextrin), one can infer the presence and relative abundance of these domains.[21]

Part 4: Data Acquisition and Interpretation

4.1 Quantitative Data Summary

The photophysical properties of PBA are crucial for experimental design and data interpretation.

| Property | Monomer (M) | Excimer (E) | Reference(s) |

| Excitation Max (λex) | ~342-345 nm | (Same as monomer) | [18][19] |

| Emission Max (λem) | Structured peaks at ~378, 398 nm | Broad, featureless peak at ~470-500 nm | [3][12][19] |

| Fluorescence Lifetime | Long, can be >100 ns in deoxygenated media | Typically shorter than the monomer | [5][15] |

| Formation Condition | N/A | Diffusion-dependent, requires proximity (~5Å) | [1][8][14] |

4.2 Critical Considerations and Best Practices

-

Probe Concentration: While the Ie/Im ratio is theoretically concentration-independent, excessively high concentrations can lead to the formation of ground-state aggregates or dimers, which can produce excimer-like fluorescence through a static, non-diffusion-controlled mechanism.[22] It is crucial to perform a concentration-response curve to identify a working range where the Ie/Im ratio is stable.

-

Autofluorescence: Biological samples, particularly cells, exhibit autofluorescence at the short excitation and emission wavelengths used for PBA monomers.[23] It is essential to measure the fluorescence of an unlabeled cell sample to assess the background contribution.

-

Oxygen Quenching: Molecular oxygen is an efficient quencher of pyrene fluorescence, which can reduce the fluorescence lifetime and affect the Ie/Im ratio.[15][24] While difficult to control in live-cell experiments, it is important to ensure consistent aeration conditions between samples.

-

Probe Location: While PBA is known to partition into membranes, it can also bind to proteins, such as serum albumin, which can alter its fluorescence properties.[25] When working with complex media or serum, these interactions must be considered.

Conclusion

The ratiometric fluorescence of pyrene butyric acid provides a powerful and sensitive method for investigating the dynamic properties of biological membranes and intermolecular interactions. By understanding the fundamental principles of excimer formation and adhering to rigorous experimental design, researchers can effectively use PBA to quantify changes in membrane fluidity, probe the existence of lipid domains, and gain valuable insights into cellular physiology and the mechanisms of drug action. The self-validating nature of the Ie/Im ratio, when coupled with appropriate controls, ensures the generation of trustworthy and reproducible data, making PBA a valuable tool in the arsenal of drug development and life science professionals.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. [2204.04560] Excimer formation of pyrene labeled lipids interpreted by means of coarse-grained molecular dynamics simulations [arxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The extent of pyrene excimer fluorescence emission is a reflector of distance and flexibility: analysis of the segment linking the LDL receptor-binding and tetramerization domains of apolipoprotein E3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of membrane fluidity of polymorphonuclear leukocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Designing a Useful Lipid Raft Model Membrane for Electrochemical and Surface Analytical Studies [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Albumin-induced changes of fluorescence spectra of 1-pyrenebutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biophysical Applications of 4-Oxo-4-pyren-1-yl-butyric Acid (OPBA)

Introduction: Beyond a Simple Fluorophore

In the landscape of biophysical research, the pyrene moiety stands out for its unique and highly informative photophysical properties. Its long fluorescence lifetime, propensity for concentration-dependent excimer formation, and profound sensitivity to the polarity of its local environment make it an invaluable tool for interrogating complex biological systems.[1][2][3] This guide focuses on a specific derivative, 4-Oxo-4-pyren-1-yl-butyric acid (OPBA), also known as γ-Oxo-1-pyrenebutyric acid.[4][5]

While often viewed as a synthetic precursor to the more commonly cited 1-pyrenebutyric acid (PBA), OPBA possesses a distinct chemical character that renders it a powerful probe in its own right.[6] The presence of a ketone group on the butyric acid chain, in addition to the terminal carboxylic acid, introduces specific electronic and steric features that modulate its interactions with biomolecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of OPBA's core properties and a detailed exploration of its application in elucidating biomolecular structure, function, and dynamics. We will move beyond simple protocols to explain the causal science behind experimental design, ensuring a robust and insightful application of this versatile molecule.

Section 1: Core Photophysical & Chemical Properties of OPBA

Understanding the fundamental characteristics of OPBA is paramount to designing and interpreting biophysical experiments. Its utility stems from a combination of the pyrene fluorophore's reporting capabilities and the butyric acid linker's chemical functionality.

The pyrene core is a large, planar polycyclic aromatic hydrocarbon, making it inherently hydrophobic.[1] This hydrophobicity drives its partitioning into nonpolar environments, such as the interior of proteins or the acyl chain region of lipid membranes. The fluorescence emission of pyrene is highly structured in nonpolar solvents but loses this fine structure in polar environments, a phenomenon known as solvatochromism. This spectral sensitivity is a direct reporter on the probe's microenvironment.

A hallmark of pyrene is its ability to form an "excimer" (excited-state dimer). When an excited pyrene monomer encounters a ground-state monomer, they can form a transient complex that emits light at a longer, unstructured wavelength (typically ~470 nm) compared to the monomer emission (~375-400 nm).[3] The ratio of excimer to monomer fluorescence intensity (IE/IM) is a sensitive measure of the local probe concentration and the fluidity of the surrounding medium, which governs the diffusional encounter rate.

The butyric acid tail provides a hydrophilic carboxylic acid group, which can be activated for covalent conjugation, and a spacer that distances the pyrene group from the point of attachment.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7499-60-7 | [5][9] |

| Molecular Formula | C₂₀H₁₄O₃ | [10][11] |

| Molecular Weight | 302.32 g/mol | [10][11] |

| Appearance | Pale yellow or yellow-beige crystalline powder | [6] |

| Melting Point | ~183-186 °C | [5][6] |

| Typical Excitation Max | ~342 nm | [7] |

| Typical Emission Max | ~386 nm (Monomer) | [7] |

| Key Feature | Environment-sensitive fluorescence | [2] |

Section 2: Application in Probing Protein Structure and Interactions

One of the most powerful applications of OPBA is as a non-covalent fluorescent probe for studying proteins, particularly those with accessible hydrophobic binding pockets.[4] The probe's fluorescence signature changes upon binding, providing rich data on binding affinity, stoichiometry, and the nature of the binding site.

Principle of Detection

The detection mechanism relies on the change in OPBA's fluorescence upon binding to a protein. When free in an aqueous buffer (a polar environment), OPBA's fluorescence may be moderate. Upon binding within a hydrophobic pocket of a protein, such as the Sudlow's sites in serum albumin, the probe is shielded from water.[4] This transfer to a nonpolar microenvironment typically leads to an increase in fluorescence quantum yield and a change in the emission spectrum. The interaction is driven by a combination of forces, including π-stacking between the pyrene ring and aromatic amino acid residues, hydrophobic interactions, and hydrogen bonding.[4][12] In some cases, specific interactions can lead to fluorescence quenching instead of enhancement.[4]

Experimental Protocol: Fluorometric Titration to Determine Protein Binding Affinity

This protocol describes a method to quantify the binding constant (Kb) between OPBA and a target protein, such as Bovine Serum Albumin (BSA).

Self-Validation: The trustworthiness of this protocol is ensured by the systematic titration and the fitting of the data to an established binding model. A good fit with a low chi-squared value and reproducible results across multiple runs validates the data.

-

Preparation of Stock Solutions:

-

OPBA Stock (1 mM): Due to its hydrophobicity, dissolve OPBA in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the assay buffer (e.g., 10 mM phosphate buffer, pH 7.4). Causality: The organic solvent is necessary for initial solubilization, but its final concentration in the assay should be kept low (<1%) to avoid perturbing the protein structure.

-

Protein Stock (100 µM): Prepare a concentrated stock of the target protein (e.g., BSA) in the same assay buffer. Determine its precise concentration using a reliable method like UV-Vis absorbance at 280 nm.

-

-

Fluorometer Setup:

-

Set the excitation wavelength to ~342 nm.

-

Set the emission scan range from 350 nm to 550 nm to capture both monomer and any potential excimer fluorescence.

-

Adjust excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Titration Procedure:

-

Pipette 2 mL of a dilute OPBA solution (e.g., 1 µM) into a quartz cuvette. This concentration should be well below the expected Kd to ensure a good binding curve.

-

Record the initial fluorescence spectrum of OPBA alone (F0).

-

Perform successive additions of small aliquots (e.g., 2-10 µL) of the concentrated protein stock solution into the cuvette.

-

After each addition, mix gently by inverting the cuvette and allow the system to equilibrate for 1-2 minutes before recording the fluorescence spectrum (F). Causality: Equilibration time is crucial to ensure the binding reaction has reached completion before measurement.

-

Correct for dilution by multiplying the observed fluorescence by a factor of (V0 + Vi) / V0, where V0 is the initial volume and Vi is the total volume of added titrant.

-

-

Data Analysis (Stern-Volmer Analysis for Quenching):

-

If fluorescence quenching is observed, the data can be analyzed using the Stern-Volmer equation: F0 / F = 1 + KSV[Q] where KSV is the Stern-Volmer quenching constant and [Q] is the protein concentration.

-

For determining the binding constant (Kb) and the number of binding sites (n) in a static quenching mechanism, the following rearrangement is often used: log[(F0 - F) / F] = log(Kb) + n log[Q]

-

A plot of log[(F0 - F) / F] versus log[Q] yields a straight line with a slope of 'n' and a y-intercept of log(Kb).[12]

-

Section 3: OPBA as a Precursor for Covalent Labeling

While OPBA excels as a non-covalent probe, its carboxylic acid functionality allows it to be used as a building block for creating covalent fluorescent labels. This is achieved by activating the carboxyl group to react with nucleophilic residues on biomolecules, most commonly the primary amines of lysine residues.[7][8]

Principle of Covalent Labeling

The carboxylic acid of OPBA is relatively unreactive towards amines under physiological conditions. To facilitate a covalent bond, it must first be converted into a more reactive species. The most common method in bioconjugation is the use of carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).

-

Activation: EDC reacts with the carboxyl group of OPBA to form a highly reactive O-acylisourea intermediate.

-

Stabilization: This intermediate is unstable in aqueous solution and can hydrolyze back to the carboxylate. NHS is added to react with the intermediate, forming a more stable NHS ester.

-

Conjugation: The OPBA-NHS ester readily reacts with primary amines on a protein to form a stable amide bond, covalently attaching the pyrene fluorophore.

Experimental Protocol: Two-Step Covalent Labeling of a Protein

This protocol provides a general framework for labeling a protein with OPBA.

-

Reagent Preparation:

-

Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as MES or HEPES, at a pH of 6.0-7.5. Causality: Buffers like Tris contain primary amines and will compete with the protein for the labeling reagent.

-

OPBA Solution: Prepare a 10-50 mM stock solution of OPBA in an anhydrous organic solvent like DMF or DMSO.

-

EDC and NHS: Prepare fresh stock solutions (e.g., 100 mM) in the same amine-free buffer or water immediately before use. Causality: EDC and NHS are moisture-sensitive and hydrolyze over time, losing their activity.

-

-

Activation of OPBA (Step 1):

-

In a microfuge tube, combine OPBA, EDC, and NHS. A typical molar ratio is 1:1.5:1.5 (OPBA:EDC:NHS).

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature in the dark.

-

-

Conjugation to Protein (Step 2):

-

Add the activated OPBA-NHS ester mixture directly to the protein solution. The molar ratio of the probe to the protein will determine the degree of labeling and should be optimized (start with a 5 to 20-fold molar excess of the probe).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Purification:

-

Remove unreacted probe and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography (SEC) column.

-

The success of the labeling can be confirmed by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~342 nm (for pyrene concentration).

-

Section 4: Advanced Applications & Future Directions

The utility of OPBA and its derivatives extends into more complex biophysical systems.

-

Membrane Probing: Due to its hydrophobicity, OPBA can partition into lipid membranes. While pyrene-labeled lipids are more established for this purpose, free OPBA can serve as a probe for membrane surface interactions and polarity.[1][3] The ratio of excimer to monomer fluorescence of a covalently attached OPBA could report on protein conformational changes that alter the proximity of labeled sites.

-

Oxygen Sensing: The fluorescence lifetime of pyrene is highly sensitive to quenching by molecular oxygen.[6] This principle has been used with the related compound 1-pyrenebutyric acid to measure oxygen concentrations in living cells.[13] OPBA could similarly be developed as a ratiometric or lifetime-based probe for cellular hypoxia, a critical parameter in cancer biology and metabolic studies.

-

Component in Drug Discovery: The "4-oxo-butanoic acid" scaffold has appeared in the development of novel pharmaceutical compounds, highlighting the utility of this chemical structure in creating molecules with specific biological activities.[14][15]

Conclusion

This compound is a multifaceted tool for the modern biophysicist. Its environment-sensitive fluorescence provides a direct window into the nonpolar landscapes of proteins and membranes. It serves as an elegant non-covalent probe for quantifying protein-ligand interactions and can be readily transformed into a covalent label for targeted studies. By understanding the core principles of its photophysics and chemical reactivity, researchers can design robust, self-validating experiments to unravel complex biological questions with high fidelity.

References

- 1. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. 1-PYRENEBUTYRIC ACID | 3443-45-6 [chemicalbook.com]

- 7. 1-Pyrenebutyric Acid Fluorescent Label - Creative Biolabs [creative-biolabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. 7499-60-7|this compound|BLD Pharm [bldpharm.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. gamma-Oxo-1-pyrenebutyric acid | C20H14O3 | CID 82011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cas 7499-60-7,this compound | lookchem [lookchem.com]

- 15. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]